molecular formula C22H24FN3O3S2 B2904849 [2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone CAS No. 851807-22-2

[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone

Cat. No. B2904849
CAS RN: 851807-22-2
M. Wt: 461.57
InChI Key: FCBBDOUBUDVJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a fluorophenyl group, a methylsulfanyl group, an imidazole ring, and a piperidinylsulfonylphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the imidazole ring. The presence of the fluorine atom could potentially influence the electron distribution and the overall shape of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the fluorine atom could potentially increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Catalyst- and Solvent-Free Synthesis : An efficient approach for regioselective synthesis using similar compounds has been developed. This includes the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone through N-acylation and a microwave-assisted Fries rearrangement. Theoretical studies involving density functional theory (DFT) calculations support these processes (Moreno-Fuquen et al., 2019).

  • Crystal Structure and Theoretical Studies : The crystallographic analysis and energy frameworks based on molecular conformations of similar compounds have been described. This includes studying intermolecular interactions and energy frameworks in different molecular conformations (Prasad et al., 2018).

Bioactive Compound Development

  • Antiproliferative Activity Evaluation : Certain compounds similar to the one have been evaluated for antiproliferative activity. These compounds have undergone structural characterization using various techniques, including X-ray diffraction studies. This highlights the potential for bioactive compound development using similar molecular frameworks (Prasad et al., 2018).

  • Synthesis for Visualization of Receptors : Related compounds have been synthesized and evaluated for their potential in visualizing certain receptors like the 5-HT2A receptor. This involves processes like radiolabelling and in vivo evaluations, indicating the utility of similar compounds in receptor visualization studies (Blanckaert et al., 2005).

Pharmaceutical Applications

  • Formulation Development for Poorly Soluble Compounds : Research involving similar compounds has led to the development of formulations for early toxicology and clinical studies. This is particularly significant for nonionizable and poorly water-soluble compounds, demonstrating the potential for pharmaceutical applications (Burton et al., 2012).

Chemical Synthesis Improvements

  • Improvement of Synthesis Processes : Studies have described improved synthesis processes for related compounds, enhancing product quality and yield. This indicates the potential for process optimization in the synthesis of similar chemical compounds (Hong, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S2/c23-20-7-3-2-6-18(20)16-30-22-24-12-15-26(22)21(27)17-8-10-19(11-9-17)31(28,29)25-13-4-1-5-14-25/h2-3,6-11H,1,4-5,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBBDOUBUDVJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.